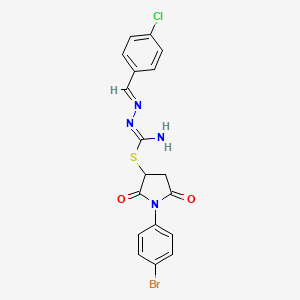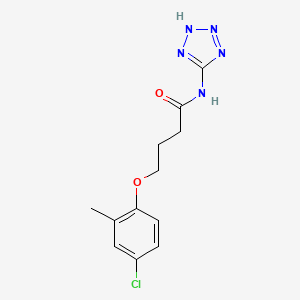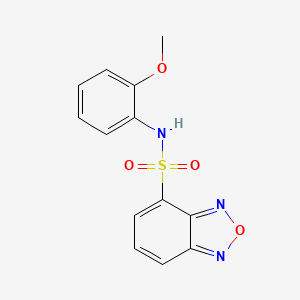![molecular formula C16H24N2O6S B11120160 N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B11120160.png)
N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide, also known by its chemical formula C₁₉H₂₅N₂O₇S, is a synthetic organic compound. Its structure combines a phenoxyacetamide backbone with a morpholine-4-sulfonyl group, making it an interesting candidate for various applications.
Preparation Methods
Synthetic Routes: The synthesis of N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide involves several steps. One common synthetic route includes the following:
-
Acetylation of 2-(2-methyl-4-hydroxyphenoxy)acetic acid: The starting material, 2-(2-methyl-4-hydroxyphenoxy)acetic acid, undergoes acetylation using acetic anhydride or acetyl chloride to form the corresponding acetyl derivative.
-
Morpholine-4-sulfonylation: The acetylated compound reacts with morpholine-4-sulfonyl chloride under appropriate conditions to introduce the morpholine-4-sulfonyl group.
-
Hydroxypropylation: The final step involves the addition of a hydroxypropyl group to the morpholine nitrogen, resulting in this compound.
Industrial Production: Industrial-scale production methods may vary, but they typically follow similar principles. Optimization of reaction conditions, purification, and scalability are crucial for large-scale synthesis.
Chemical Reactions Analysis
N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.
Substitution: Nucleophilic substitution reactions at the morpholine nitrogen or other functional groups are possible.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry::
Organic Synthesis: Researchers use this compound as a building block for more complex molecules due to its versatile functional groups.
Medicinal Chemistry: It serves as a scaffold for designing potential drug candidates.
Biological Studies: Scientists investigate its interactions with enzymes, receptors, and cellular pathways.
Pharmacology: It may exhibit pharmacological effects, making it relevant for drug discovery.
Polymer Chemistry: Its structural features make it useful for polymer modification.
Surfactants and Emulsifiers: It can find applications in formulations.
Mechanism of Action
The precise mechanism by which N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While N-(3-Hydroxypropyl)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is unique due to its specific combination of functional groups, similar compounds include other phenoxyacetamides, sulfonyl-containing molecules, and morpholine derivatives.
Properties
Molecular Formula |
C16H24N2O6S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C16H24N2O6S/c1-13-11-14(25(21,22)18-6-9-23-10-7-18)3-4-15(13)24-12-16(20)17-5-2-8-19/h3-4,11,19H,2,5-10,12H2,1H3,(H,17,20) |
InChI Key |
NEYPGHCLYWNHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{1-[(3,4-dimethoxyphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11120092.png)
![{4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B11120093.png)
![N-(2,5-dimethylphenyl)-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120105.png)



![1-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120119.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11120120.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120129.png)
![2-Bromo-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11120133.png)
![Methyl 2-{[6-bromo-2-(pyridin-4-YL)quinolin-4-YL]formamido}acetate](/img/structure/B11120156.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B11120159.png)
